2-Amino-4-(1,3-benzothiazol-2-yl)phenylamine
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Overview
Description
2-Amino-4-(1,3-benzothiazol-2-yl)phenylamine is a compound with the molecular formula C13H11N3S and a molecular weight of 241.31 g/mol . This compound is a derivative of benzothiazole, a bicyclic structure containing both benzene and thiazole rings. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1,3-benzothiazol-2-yl)phenylamine typically involves the coupling of aromatic aldehydes with o-aminothiophenols. One common method includes the use of ethanol as a reaction medium, with the mixture being stirred at 50°C for 1 hour . Another approach involves visible-light-promoted synthesis from 2-aminothiophenols and aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of green chemistry, such as using non-toxic solvents and minimizing side products, are often applied in the synthesis of benzothiazole derivatives .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(1,3-benzothiazol-2-yl)phenylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzothiazole ring or the amino groups.
Substitution: Substitution reactions often involve the amino groups or the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, acids, and various catalysts. For example, the Knoevenagel reaction involves the use of aldehydes and bases .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction with aldehydes can produce various benzothiazole derivatives .
Scientific Research Applications
2-Amino-4-(1,3-benzothiazol-2-yl)phenylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-4-(1,3-benzothiazol-2-yl)phenylamine involves its interaction with various molecular targets and pathways. For example, benzothiazole derivatives have been shown to inhibit specific enzymes and interfere with cellular processes . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler derivative with similar biological activities.
2-Mercaptobenzothiazole: Known for its industrial applications and biological activities.
4-Amino-2-(benzothiazol-2-yl)phenol:
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)benzene-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSPQPFVCIHHSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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